2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine
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Overview
Description
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzodioxine, characterized by the presence of a chlorine atom and a methyl group attached to the dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2-chloro-1,4-benzoquinone with methanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methoxy group, followed by cyclization to form the dioxine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted benzodioxines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally similar compound without the chlorine and methyl substituents.
2-Chloro-1,4-benzoquinone: Shares the chloro substituent but lacks the dioxine ring.
2-Methyl-1,4-benzoquinone: Contains the methyl group but differs in the overall structure.
Uniqueness
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine is unique due to the combination of its chlorine and methyl substituents on the dioxine ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
91933-95-8 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-3-methyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C9H9ClO2/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3 |
InChI Key |
BCJHWDKIWARSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)Cl |
Origin of Product |
United States |
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